4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde CAS number
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde CAS number
An In-Depth Technical Guide to 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde, a key synthetic intermediate in medicinal chemistry and organic synthesis. Its primary utility lies in its role as a protected form of 4-hydroxybenzaldehyde, enabling selective reactions at other positions of the molecule. We will explore its physicochemical properties, detail a robust synthesis protocol and subsequent deprotection, discuss its strategic application in multi-step synthesis, and provide essential safety and handling information. The CAS Number for this compound is 120743-99-9.[1]
Physicochemical and Spectroscopic Profile
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde is a colorless to yellow clear liquid at room temperature.[2] Its silyl ether moiety imparts significant lipophilicity, rendering it soluble in a wide range of organic solvents. The compound is, however, sensitive to air and moisture, which can lead to the cleavage of the silyl ether bond.[3]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 120743-99-9 | [1][4][5] |
| Molecular Formula | C₁₃H₂₀O₂Si | [1] |
| Molecular Weight | 236.38 g/mol | [1][4][5] |
| Appearance | Colorless to Yellow clear liquid | [2] |
| Purity | Typically >97.0% (by GC) | [2] |
| Boiling Point | 224-226 °C (lit.) | [5] |
| Density | 0.957 g/mL at 25 °C (lit.) | [5] |
| Refractive Index | n20/D 1.5110 (lit.) | [5] |
| Synonyms | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzaldehyde |
Synthesis and Purification: The Silyl Protection of 4-Hydroxybenzaldehyde
The most common and efficient synthesis of this compound involves the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde using tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is a cornerstone of protecting group chemistry, valued for its high yield and the stability of the resulting silyl ether under a variety of reaction conditions.
Expertise & Experience: The "Why" Behind the Protocol
The choice of base is critical. While a tertiary amine like triethylamine can be used, imidazole is often preferred. Imidazole acts as a catalyst by forming a highly reactive silylimidazolium intermediate, which then rapidly silylates the hydroxyl group. This avoids the formation of stoichiometric amounts of amine hydrochloride salt, simplifying the workup. Dichloromethane (DCM) or N,N-dimethylformamide (DMF) are excellent solvent choices due to their inert nature and ability to dissolve all reactants.
Experimental Protocol: Synthesis
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Setup: To a dry, nitrogen-flushed round-bottomed flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 equiv).
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Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
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Base Addition: Add imidazole (1.5 equiv) to the solution and stir until it fully dissolves.
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Silylation: In a separate flask, dissolve tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
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Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The resulting oil can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde.
Synthesis Workflow Diagram
Caption: Synthesis workflow for silyl ether formation.
Application in Drug Development: A Strategic Protecting Group
In the synthesis of complex molecules, particularly in drug discovery, it is often necessary to prevent a reactive functional group from interfering with a reaction occurring elsewhere in the molecule. The TBDMS group is an excellent choice for protecting hydroxyls due to its steric bulk, which confers stability to a wide range of non-acidic and non-fluoride conditions.
The protected aldehyde can undergo various transformations, such as Wittig reactions, Grignard additions, or reductions at other sites, without affecting the aldehyde or the protected phenol. Once the desired transformations are complete, the TBDMS group can be cleanly removed.
Deprotection Protocol: Cleavage of the Silyl Ether
The most common method for cleaving a TBDMS ether is by using a source of fluoride ions, with tetrabutylammonium fluoride (TBAF) being the reagent of choice. The high strength of the Silicon-Fluorine bond (Si-F) is the thermodynamic driving force for this reaction.
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Setup: Dissolve the silylated compound (1.0 equiv) in tetrahydrofuran (THF) in a round-bottomed flask.
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Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.2 equiv) dropwise at room temperature.
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Reaction: Stir the reaction for 1-2 hours, monitoring by TLC for the disappearance of the starting material and the appearance of 4-hydroxybenzaldehyde.
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Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash with water and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Protection-Deprotection Strategy Diagram
Caption: The protection/deprotection cycle in synthesis.
Safety, Handling, and Storage
As a chemical intermediate, 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde requires careful handling in a laboratory setting.
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Hazards: The compound is classified as causing serious eye damage.[6] It may also cause long-lasting harmful effects to aquatic life.
-
Personal Protective Equipment (PPE):
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[3] Ensure adequate ventilation, and use in a chemical fume hood.[7] Keep away from food, drink, and animal feeding stuffs.[3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][7] It is recommended to store under an inert atmosphere due to its sensitivity to air and moisture.[3][7]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes and seek medical attention.[3][7]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and get medical attention.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[7]
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Conclusion
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde (CAS: 120743-99-9) is a valuable and versatile intermediate for the synthesis of complex aromatic compounds. Its primary role as a protected version of 4-hydroxybenzaldehyde allows for a wide range of chemical manipulations that would otherwise be incompatible with a free phenolic hydroxyl group. A thorough understanding of its synthesis, handling, and strategic application in protection/deprotection schemes is essential for professionals in drug discovery and chemical development.
References
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- Fisher Scientific. (2023, October 11). 4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde - SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 4-(tert-Butyldimethylsilyl)oxy benzaldehyde 97 120743-99-9.
- Sigma-Aldrich. (n.d.). 4-(tert-Butyldimethylsilyl)oxy benzaldehyde 97 120743-99-9.
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- Sigma-Aldrich. (n.d.). 4-(tert-Butyldimethylsilyl)oxy benzaldehyde 97 120743-99-9.
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- Jumina, et al. (n.d.).
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